
Mdppp
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Overview
Description
3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone is a member of benzodioxoles.
Scientific Research Applications
Pharmacological Profile
MDPPP exhibits significant pharmacological activity primarily through its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Research indicates that this compound has a higher potency in inhibiting DAT compared to SERT, which may contribute to its psychostimulant effects.
Key Findings:
- Inhibition Potency : this compound shows a notable inhibition of DAT with an IC50 value significantly lower than that of α-PPP, indicating a stronger potential for inducing stimulant effects .
- Discriminative Stimulus Effects : Studies have demonstrated that this compound can produce discriminative stimulus effects similar to those of cocaine and methamphetamine in animal models. This suggests that it may function as a reinforcer in behavioral paradigms .
Toxicological Insights
The toxicological profile of this compound has been investigated through various case studies, highlighting its potential for acute toxicity and fatal outcomes associated with its use.
Case Study Overview:
- A report documented a fatal intoxication involving this compound alongside other synthetic cathinones. Toxicological analysis revealed the presence of this compound in multiple biological matrices, underscoring the need for robust detection methods in forensic settings .
- Another case study highlighted chronic usage leading to severe psychiatric symptoms, including akathisia and psychotic episodes, emphasizing the compound's impact on mental health .
Therapeutic Potential
While primarily known for its abuse potential, there is emerging interest in exploring the therapeutic applications of this compound and related compounds.
Research Directions:
- Polypharmacology : The concept of using compounds like this compound in multi-target drug design is gaining traction. By addressing multiple pathways involved in conditions such as depression or anxiety, this compound could potentially be developed into a therapeutic agent .
- Analytical Methods : Advances in analytical chemistry have improved the detection and quantification of this compound in biological samples, facilitating further research into its pharmacokinetics and metabolism .
Data Tables
Parameter | This compound | Comparison Compound |
---|---|---|
IC50 (DAT) | 4.6 μM | α-PPP: 60 μM |
IC50 (SERT) | Higher than DAT | Not specified |
Behavioral Response | Stimulant-like | Cocaine-like |
Toxicity Reports | Fatal cases noted | N/A |
Properties
CAS No. |
783241-66-7 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H17NO3/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12/h4-5,8,10H,2-3,6-7,9H2,1H3 |
InChI Key |
NIYQOTCYXGXMPI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Synonyms |
2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol 2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride 2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride, (+-)-isomer MDPPP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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